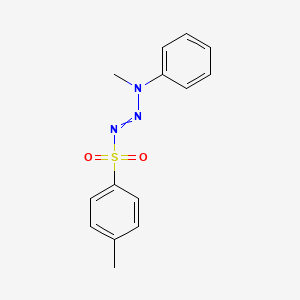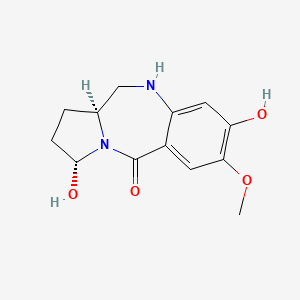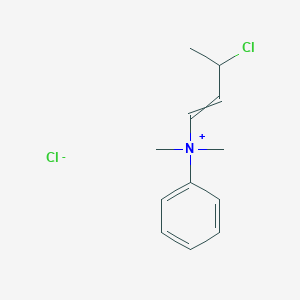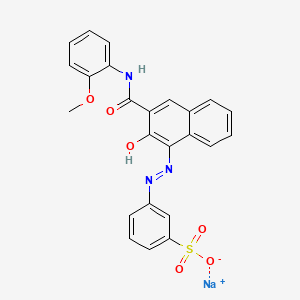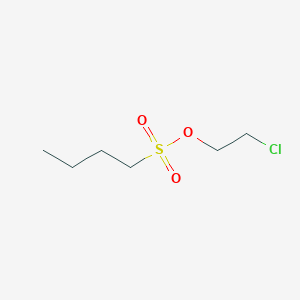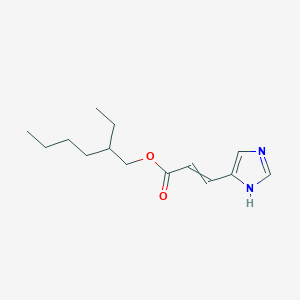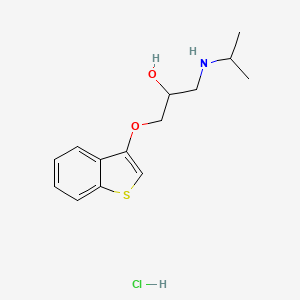
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride is a chemical compound that belongs to the class of organic compounds known as beta-blockers. These compounds are commonly used in the treatment of various cardiovascular conditions, including hypertension, angina, and arrhythmias. The unique structure of this compound allows it to interact with specific receptors in the body, leading to its therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride typically involves the following steps:
Formation of the Benzo(b)thien-3-yloxy Intermediate: This step involves the reaction of a benzo[b]thiophene derivative with an appropriate reagent to introduce the oxy group at the 3-position.
Amination: The intermediate is then reacted with isopropylamine under controlled conditions to introduce the amino group at the 3-position of the propanol chain.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with lithium aluminum hydride may produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta-blocker synthesis and reactivity.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic applications in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride involves its interaction with beta-adrenergic receptors in the body. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the blockade of G-protein-coupled receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A widely used beta-blocker with a similar mechanism of action.
Atenolol: Another beta-blocker with a different pharmacokinetic profile.
Metoprolol: Known for its selectivity towards beta-1 adrenergic receptors.
Uniqueness
1-(Benzo(b)thien-3-yloxy)-3-((1-methylethyl)amino)-2-propanol hydrochloride is unique due to its specific structural features, which may confer distinct pharmacological properties. Its benzo[b]thiophene moiety and the presence of the isopropylamino group contribute to its unique receptor binding characteristics and therapeutic potential.
Eigenschaften
CAS-Nummer |
71572-73-1 |
|---|---|
Molekularformel |
C14H20ClNO2S |
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
1-(1-benzothiophen-3-yloxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO2S.ClH/c1-10(2)15-7-11(16)8-17-13-9-18-14-6-4-3-5-12(13)14;/h3-6,9-11,15-16H,7-8H2,1-2H3;1H |
InChI-Schlüssel |
HBVCMIIPJBDOES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NCC(COC1=CSC2=CC=CC=C21)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




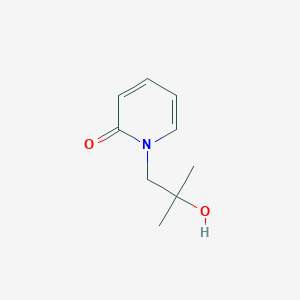
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
